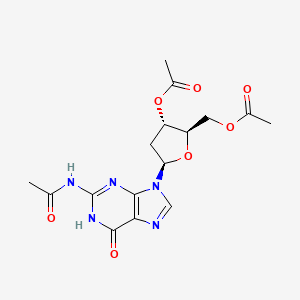

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Übersicht

Beschreibung

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is a chemically modified nucleoside, specifically a protected form of 2’-deoxyguanosine. It is often used in research settings due to its stability and ability to participate in various biochemical reactions. The compound has a molecular formula of C16H19N5O7 and a molecular weight of 393.35 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. The process includes the protection of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position. This is achieved by reacting 2’-deoxyguanosine with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding 2’-deoxyguanosine.

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions.

Major Products Formed

Hydrolysis: 2’-Deoxyguanosine

Oxidation: Oxidized derivatives of 2’-deoxyguanosine

Substitution: Various substituted nucleosides

Wissenschaftliche Forschungsanwendungen

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is widely used in scientific research due to its stability and versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its potential use in antiviral and anticancer therapies.

Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.

Wirkmechanismus

The mechanism of action of 3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine involves its incorporation into nucleic acids. Once incorporated, the acetyl groups can be removed, allowing the compound to participate in normal biochemical processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxyguanosine: The unprotected form of the compound.

3’,5’-Di-O-acetyl 2’-Deoxyguanosine: A partially protected form with acetyl groups only at the 3’ and 5’ positions.

N2-Acetyl 2’-Deoxyguanosine: A partially protected form with an acetyl group only at the N2 position.

Uniqueness

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is unique due to its full protection of the hydroxyl and amino groups, which enhances its stability and allows for selective deprotection. This makes it particularly useful in synthetic and biochemical applications where controlled reactions are necessary .

Biologische Aktivität

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (Tri-Ac-2'-dG) is a synthetic derivative of 2'-deoxyguanosine, a nucleoside that plays a crucial role in DNA synthesis and cellular functions. The compound is characterized by the presence of three acetyl groups, which enhance its stability and solubility, making it a valuable tool in biochemical research and pharmaceutical applications. This article explores the biological activity of Tri-Ac-2'-dG, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H19N5O7

- Molecular Weight : 393.35 g/mol

- CAS Number : 193092-29-4

The acetylation of the hydroxyl groups at the 3' and 5' positions and the nitrogen at position N2 provides significant stability against enzymatic degradation, which is beneficial for various applications in molecular biology.

Tri-Ac-2'-dG exhibits several biological activities primarily due to its role as a nucleotide analog. Its structure allows it to participate in DNA synthesis and repair processes, influencing various cellular pathways:

- Inhibition of DNA Polymerases : Tri-Ac-2'-dG can inhibit DNA polymerases, which are essential for DNA replication and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.

- Interference with Nucleotide Metabolism : By mimicking natural nucleotides, Tri-Ac-2'-dG can disrupt nucleotide metabolism, leading to imbalances in nucleotide pools necessary for DNA synthesis.

- Potential Antiviral Activity : Some studies suggest that similar nucleoside analogs possess antiviral properties by inhibiting viral polymerases, although specific data on Tri-Ac-2'-dG's antiviral efficacy is limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of Tri-Ac-2'-dG and its derivatives:

- Synthesis and Application in Chemotherapy :

- Enzyme Mechanism Studies :

- NMR Studies :

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVGEMUNRNWBU-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518063 | |

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193092-29-4 | |

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.